
sodium ((2R,3S,4R,5R)-5-amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucosamine 6-phosphate sodium salt is a monosaccharide derivative that plays a crucial role in the hexosamine biosynthesis pathway. It is a naturally occurring compound produced by the enzyme glucosamine-6-phosphate deaminase from fructose 6-phosphate and glutamine . This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Glucosamine 6-phosphate sodium salt can be synthesized through the enzymatic conversion of D-fructose-6-phosphate using L-glutamine as a nitrogen donor. This reaction is catalyzed by the enzyme glucosamine-6-phosphate synthase (GlmS) and follows an ordered bi-bi process . The reaction conditions typically involve maintaining a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of D-Glucosamine 6-phosphate sodium salt often involves the fermentation of glucose using specific strains of microorganisms that express the necessary enzymes for the conversion process. The fermentation process is followed by purification steps to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucosamine 6-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of glucosamine derivatives with altered functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s utility in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions include various glucosamine derivatives that can be used in further biochemical studies or industrial applications .
Wissenschaftliche Forschungsanwendungen
D-Glucosamine 6-phosphate sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: The compound is involved in studying cellular processes, including glycosylation and metabolic pathways.
Wirkmechanismus
The mechanism of action of D-Glucosamine 6-phosphate sodium salt involves its role in the hexosamine biosynthesis pathway. It catalyzes the conversion of D-fructose-6-phosphate into D-glucosamine-6-phosphate using L-glutamine as a nitrogen donor. This process is crucial for the synthesis of glycosaminoglycans and proteoglycans, which are essential components of cartilage and other connective tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose 6-phosphate sodium salt: Similar in structure but lacks the amino group present in D-Glucosamine 6-phosphate sodium salt.
N-Acetyl-D-glucosamine 6-phosphate sodium salt: Contains an acetyl group, which differentiates it from D-Glucosamine 6-phosphate sodium salt.
α-D-Glucosamine 1-phosphate: Differs in the position of the phosphate group, affecting its biochemical properties.
Uniqueness
D-Glucosamine 6-phosphate sodium salt is unique due to its specific role in the hexosamine biosynthesis pathway and its ability to serve as a precursor for various glycosylated compounds. Its structural features, including the amino and phosphate groups, make it a versatile compound in biochemical research and industrial applications .
Eigenschaften
Molekularformel |
C6H13NNaO8P |
|---|---|
Molekulargewicht |
281.13 g/mol |
IUPAC-Name |
sodium;[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P.Na/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;/h2-6,8-10H,1,7H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4-,5-,6?;/m1./s1 |
InChI-Schlüssel |
ITFLGSDHWWAGKW-NSEZLWDYSA-M |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OP(=O)(O)[O-].[Na+] |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)


![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
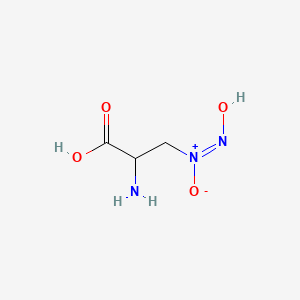
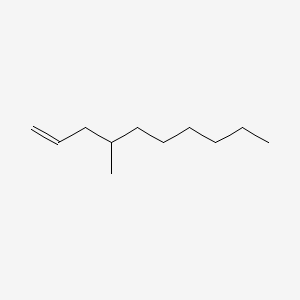
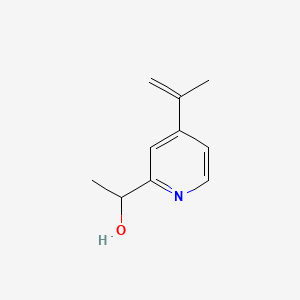

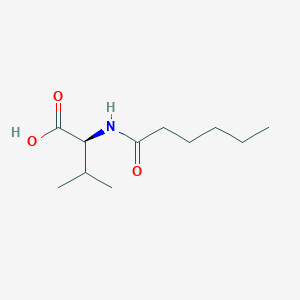
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
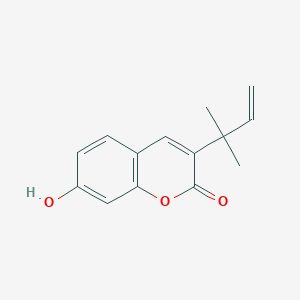
![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
